molecular formula C13H19ClN2O3 B13929167 tert-Butyl (2-(4-amino-3-chlorophenoxy)ethyl)carbamate

tert-Butyl (2-(4-amino-3-chlorophenoxy)ethyl)carbamate

Cat. No.: B13929167
M. Wt: 286.75 g/mol
InChI Key: RHKPQDQPDOBIDV-UHFFFAOYSA-N
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Description

tert-Butyl (2-(4-amino-3-chlorophenoxy)ethyl)carbamate is an organic compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, an amino group, and a chlorophenoxyethyl moiety. This compound is often used in organic synthesis, particularly as a protecting group for amines due to its stability and ease of removal under mild conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (2-(4-amino-3-chlorophenoxy)ethyl)carbamate typically involves the reaction of tert-butyl chloroformate with 2-(4-amino-3-chlorophenoxy)ethanol. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The general reaction scheme is as follows:

  • Dissolve 2-(4-amino-3-chlorophenoxy)ethanol in an appropriate solvent such as dichloromethane.
  • Add triethylamine to the solution to act as a base.
  • Slowly add tert-butyl chloroformate to the reaction mixture while maintaining a low temperature (0-5°C).
  • Stir the reaction mixture at room temperature for several hours.
  • Purify the product by column chromatography or recrystallization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for higher yields and purity. The purification process may involve distillation, crystallization, or other large-scale separation techniques .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (2-(4-amino-3-chlorophenoxy)ethyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

tert-Butyl (2-(4-amino-3-chlorophenoxy)ethyl)carbamate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl (2-(4-amino-3-chlorophenoxy)ethyl)carbamate involves its ability to act as a protecting group for amines. The carbamate group can be selectively removed under mild conditions, allowing for the controlled release of the amine functionality. This property is particularly useful in multi-step organic synthesis where selective protection and deprotection of functional groups are required .

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl carbamate: A simpler carbamate compound used as a protecting group for amines.

    tert-Butyl (2-(2-bromo-4-chlorophenoxy)ethyl)carbamate: A structurally similar compound with a bromo substituent instead of an amino group.

    tert-Butyl (4-ethynylphenyl)carbamate: Another carbamate derivative with an ethynyl group.

Uniqueness

tert-Butyl (2-(4-amino-3-chlorophenoxy)ethyl)carbamate is unique due to the presence of both an amino and a chlorophenoxy group, which provides distinct reactivity and functionalization options. This makes it particularly valuable in the synthesis of complex molecules and in applications requiring selective protection and deprotection of amines .

Properties

Molecular Formula

C13H19ClN2O3

Molecular Weight

286.75 g/mol

IUPAC Name

tert-butyl N-[2-(4-amino-3-chlorophenoxy)ethyl]carbamate

InChI

InChI=1S/C13H19ClN2O3/c1-13(2,3)19-12(17)16-6-7-18-9-4-5-11(15)10(14)8-9/h4-5,8H,6-7,15H2,1-3H3,(H,16,17)

InChI Key

RHKPQDQPDOBIDV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCOC1=CC(=C(C=C1)N)Cl

Origin of Product

United States

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